Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate
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Overview
Description
Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is an organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate typically involves the reaction of isoindoline-2-carboxylate derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by palladium or copper catalysts under mild conditions. The process may involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DCM. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted isoindoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate exerts its effects involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane ring can coordinate with various nucleophiles, facilitating the formation of new carbon-carbon bonds. This process is often catalyzed by transition metals such as palladium or copper, which activate the boron atom and enhance its reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of the isoindoline moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of the isoindoline carboxylate.
2-Methoxypyridine-5-boronic acid pinacol ester: Features a pyridine ring with a methoxy substituent.
Uniqueness
Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is unique due to its isoindoline-2-carboxylate moiety, which imparts distinct reactivity and potential applications in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both academic and industrial research.
Properties
IUPAC Name |
benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BNO4/c1-21(2)22(3,4)28-23(27-21)19-11-10-17-13-24(14-18(17)12-19)20(25)26-15-16-8-6-5-7-9-16/h5-12H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAKOBRCKNSLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OCC4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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